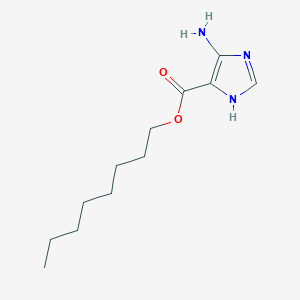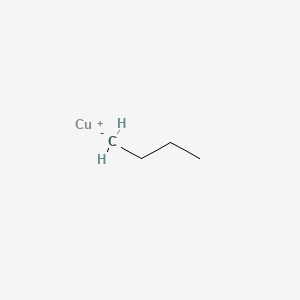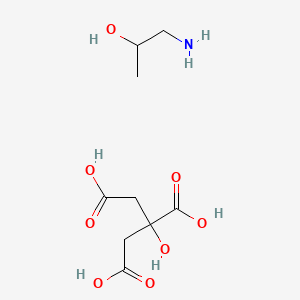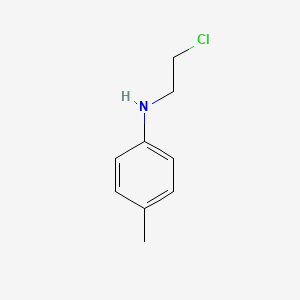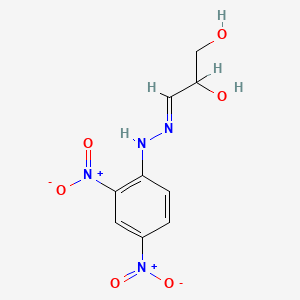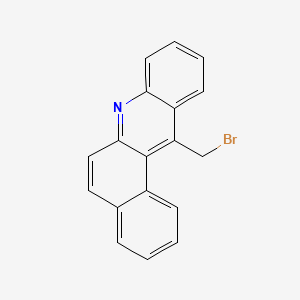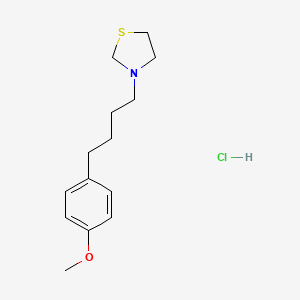
Thiazolidine, 3-(4-(p-methoxyphenyl)butyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazolidine, 3-(4-(p-methoxyphenyl)butyl)-, hydrochloride is a chemical compound that belongs to the thiazolidine class. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a p-methoxyphenyl group attached to the butyl side chain, which is further connected to the thiazolidine ring. The hydrochloride form indicates that it is a salt, which often enhances the compound’s solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolidine, 3-(4-(p-methoxyphenyl)butyl)-, hydrochloride typically involves the reaction of a p-methoxyphenylbutylamine with thioglycolic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The resulting thiazolidine derivative is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors. The purification of the final product is achieved through crystallization or other suitable methods to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Thiazolidine, 3-(4-(p-methoxyphenyl)butyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazolidine derivatives.
Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Thiazolidine, 3-(4-(p-methoxyphenyl)butyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of Thiazolidine, 3-(4-(p-methoxyphenyl)butyl)-, hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can modulate the activity of enzymes and receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidine ring but have different substituents. They are well-known for their antidiabetic properties.
Thiazolidinones: Similar in structure but with a carbonyl group at the 2 or 4 position, these compounds exhibit a wide range of biological activities.
Uniqueness
Thiazolidine, 3-(4-(p-methoxyphenyl)butyl)-, hydrochloride is unique due to the specific substitution pattern on the thiazolidine ring, which imparts distinct chemical and biological properties. The presence of the p-methoxyphenyl group enhances its solubility and potential biological activity compared to other thiazolidine derivatives.
Propriétés
Numéro CAS |
36894-66-3 |
|---|---|
Formule moléculaire |
C14H22ClNOS |
Poids moléculaire |
287.8 g/mol |
Nom IUPAC |
3-[4-(4-methoxyphenyl)butyl]-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C14H21NOS.ClH/c1-16-14-7-5-13(6-8-14)4-2-3-9-15-10-11-17-12-15;/h5-8H,2-4,9-12H2,1H3;1H |
Clé InChI |
RRTPMMGPNRYJFD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CCCCN2CCSC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


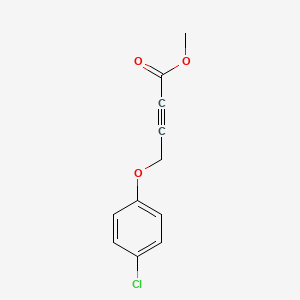
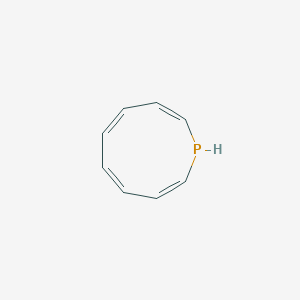

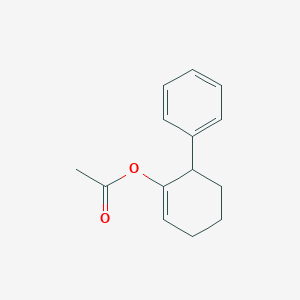
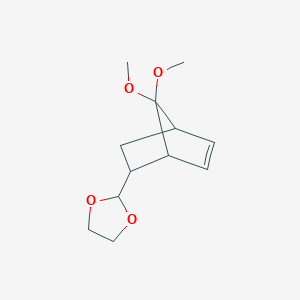
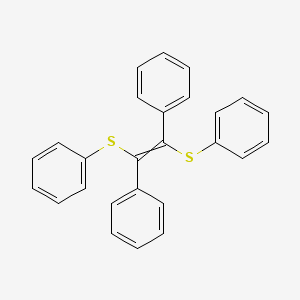

![(E)-{2,5-Diethoxy-4-[(4-methylphenyl)sulfanyl]phenyl}diazene-1-sulfonic acid](/img/structure/B14676516.png)
